(E)-1-Phenyl-N-{1-[3-(trifluoromethyl)phenyl]prop-1-en-2-yl}methanimine
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Overview
Description
(E)-1-Phenyl-N-{1-[3-(trifluoromethyl)phenyl]prop-1-en-2-yl}methanimine: is an organic compound characterized by the presence of a phenyl group and a trifluoromethyl group attached to a prop-1-en-2-yl methanimine structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (E)-1-Phenyl-N-{1-[3-(trifluoromethyl)phenyl]prop-1-en-2-yl}methanimine typically involves the reaction of an appropriate aldehyde with an amine under specific conditions. One common method is the condensation reaction between benzaldehyde and 3-(trifluoromethyl)phenylprop-1-en-2-amine in the presence of a catalyst such as an acid or base. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as distillation or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically involving reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides or ketones.
Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups. Common reagents include halogens or nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Halogens, nucleophiles, solvents like dichloromethane or ethanol.
Major Products Formed:
Oxidation: Oxides, ketones.
Reduction: Amines, alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules. It serves as a precursor for the synthesis of pharmaceuticals and agrochemicals.
Biology: In biological research, the compound is studied for its potential interactions with biological macromolecules. It may be used in the development of new drugs or as a probe to study biochemical pathways.
Medicine: The compound’s unique structure makes it a candidate for drug development, particularly in the design of molecules with specific pharmacological activities.
Industry: In the industrial sector, the compound is utilized in the production of specialty chemicals and materials. Its trifluoromethyl group imparts desirable properties such as increased stability and lipophilicity.
Mechanism of Action
The mechanism of action of (E)-1-Phenyl-N-{1-[3-(trifluoromethyl)phenyl]prop-1-en-2-yl}methanimine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity, leading to potent biological effects. Pathways involved may include signal transduction, enzyme inhibition, or receptor activation.
Comparison with Similar Compounds
Trifluorotoluene: An organic compound with a trifluoromethyl group attached to a benzene ring.
3-(Trifluoromethyl)benzaldehyde: A compound with a trifluoromethyl group and an aldehyde functional group. It is used in the synthesis of various organic molecules.
Uniqueness: (E)-1-Phenyl-N-{1-[3-(trifluoromethyl)phenyl]prop-1-en-2-yl}methanimine is unique due to its combination of a phenyl group, a trifluoromethyl group, and a methanimine structure. This combination imparts distinct chemical and biological properties, making it valuable for diverse applications.
Properties
CAS No. |
64244-36-6 |
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Molecular Formula |
C17H14F3N |
Molecular Weight |
289.29 g/mol |
IUPAC Name |
1-phenyl-N-[1-[3-(trifluoromethyl)phenyl]prop-1-en-2-yl]methanimine |
InChI |
InChI=1S/C17H14F3N/c1-13(21-12-14-6-3-2-4-7-14)10-15-8-5-9-16(11-15)17(18,19)20/h2-12H,1H3 |
InChI Key |
PISAECLTEZRZCJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CC1=CC(=CC=C1)C(F)(F)F)N=CC2=CC=CC=C2 |
Origin of Product |
United States |
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